molecular formula C10H16O4 B12981231 (7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B12981231
M. Wt: 200.23 g/mol
InChI Key: IVOFHXHUQNMGGW-HTQZYQBOSA-N
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Description

(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. This compound features a dioxaspirodecane ring system, which is a rare and interesting structural motif in organic chemistry. The presence of both a carboxylic acid group and a spirocyclic ring system makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxylic acid group. One common method involves the cyclization of a suitable diol precursor with a carbonyl compound under acidic conditions to form the spirocyclic ring. The carboxylic acid group can then be introduced through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and selectivity, as well as advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters or amides.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydrogen atoms on the spirocyclic ring can be substituted with other functional groups through reactions such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be carried out using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield esters or amides, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The spirocyclic ring system can provide steric hindrance, affecting the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Compounds with similar spirocyclic structures, such as spiro[4.5]decane derivatives.

    Carboxylic Acids: Compounds with carboxylic acid groups, such as acetic acid or benzoic acid.

Uniqueness

(7R,8R)-7-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid is unique due to the combination of its spirocyclic ring system and carboxylic acid group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(7R,8R)-7-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-7-6-10(13-4-5-14-10)3-2-8(7)9(11)12/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8-/m1/s1

InChI Key

IVOFHXHUQNMGGW-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1CC2(CC[C@H]1C(=O)O)OCCO2

Canonical SMILES

CC1CC2(CCC1C(=O)O)OCCO2

Origin of Product

United States

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